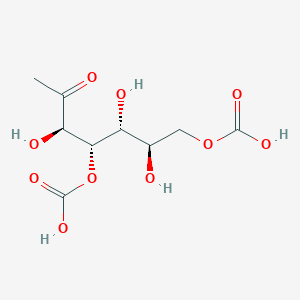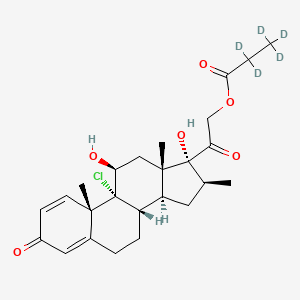
Rifampicin-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rifampicin is a broad-spectrum antibiotic primarily used to treat bacterial infections such as tuberculosis, leprosy, and Legionnaires’ disease . The deuterium labeling in Rifampicin-d8 makes it particularly useful in scientific research, especially in pharmacokinetic and metabolic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rifampicin-d8 involves the incorporation of deuterium into the Rifampicin molecule. One common method involves the reaction of 3-formyl rifamycin SV with 1-amino-4-methyl piperazine in tetrahydrofuran . This process can be carried out in a microreactor, which allows for continuous flow synthesis. The reaction typically involves two steps and one purification step, resulting in an overall yield of 67% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow synthesis is often employed to reduce costs and improve efficiency. This method uses 25% less 1-amino-4-methyl piperazine and achieves a 16% higher overall yield without changing the solvent and purification process between steps .
Analyse Des Réactions Chimiques
Types of Reactions
Rifampicin-d8 undergoes various chemical reactions, including:
Oxidation: Rifampicin can be oxidized to form rifampin quinone.
Reduction: Reduction reactions can convert rifampin quinone back to Rifampicin.
Substitution: Substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols.
Major Products
Oxidation: Rifampin quinone.
Reduction: Rifampicin.
Substitution: Various substituted derivatives of Rifampicin.
Applications De Recherche Scientifique
Rifampicin-d8 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Rifampicin in the body.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of Rifampicin.
Drug Development: Used in the development of new antibiotics and in studying drug interactions.
Biological Research: Employed in studies related to bacterial resistance and the mechanism of action of antibiotics.
Mécanisme D'action
Rifampicin-d8 exerts its effects by inhibiting bacterial DNA-dependent RNA polymerase . This inhibition prevents the synthesis of RNA, thereby blocking bacterial protein synthesis and leading to cell death. The molecular target of this compound is the beta subunit of the bacterial RNA polymerase enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rifampicin: The non-deuterated form of Rifampicin-d8.
Rifabutin: Another rifamycin antibiotic used to treat tuberculosis.
Rifapentine: A rifamycin antibiotic with a longer half-life than Rifampicin.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The deuterium atoms in this compound provide a distinct mass difference, allowing for precise tracking and analysis in various research applications .
Propriétés
Formule moléculaire |
C43H58N4O12 |
|---|---|
Poids moléculaire |
831.0 g/mol |
Nom IUPAC |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13+,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1/i15D2,16D2,17D2,18D2 |
Clé InChI |
JQXXHWHPUNPDRT-XWINXELBSA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])/N=C/C2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N3)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O)([2H])[2H])[2H] |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


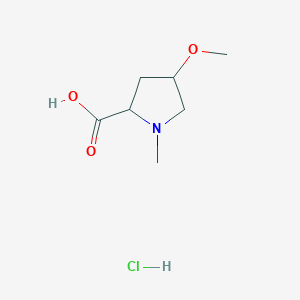
![2-[[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B12428552.png)

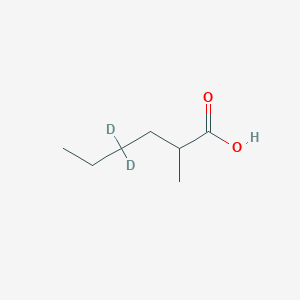
![methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B12428574.png)
![(3S,5S,6S)-6-[2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12428581.png)
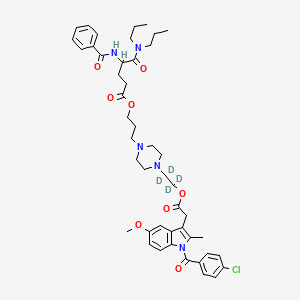
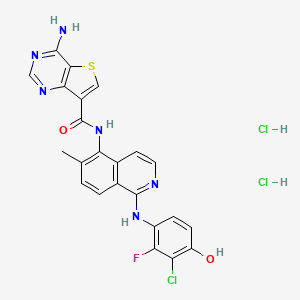
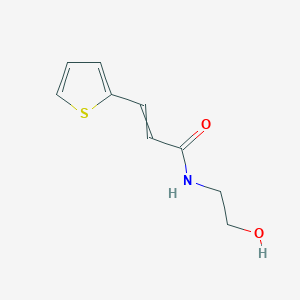
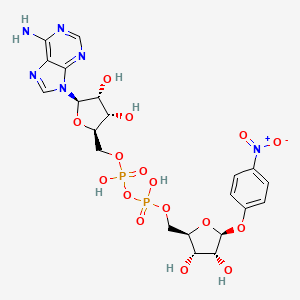

![(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid](/img/structure/B12428622.png)
